molecular formula C16H18N2O3 B2547505 ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate CAS No. 1257547-16-2

ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate

Cat. No.: B2547505
CAS No.: 1257547-16-2
M. Wt: 286.331
InChI Key: SKGUZTSVAHCFKL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, known for its biological activity and presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate typically involves the condensation of ethyl acetoacetate with phenylacetic acid and pyrrole under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product . Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate is unique due to the combination of the pyrrole ring and the phenylacetamido group, which may confer distinct biological and chemical properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 2-[(2-phenyl-2-pyrrol-1-ylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-21-14(19)12-17-16(20)15(18-10-6-7-11-18)13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGUZTSVAHCFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C1=CC=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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